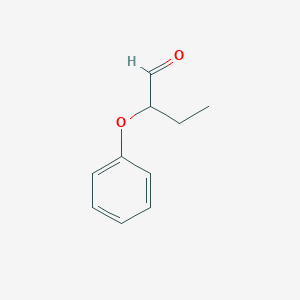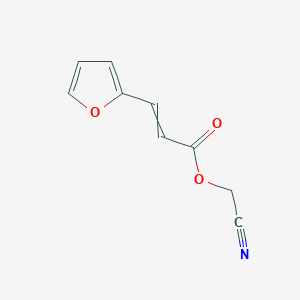![molecular formula C9H10N2S B14372968 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-16-9](/img/structure/B14372968.png)
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that contains a diazepine ring fused to a thiophene ring. This compound is part of the thienodiazepine class, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further processed to obtain the desired thienodiazepine structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学的研究の応用
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This can lead to anxiolytic, sedative, and anticonvulsant effects .
類似化合物との比較
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Bentazepam: Another thienodiazepine used for its anxiolytic effects.
Clotiazepam: A thienodiazepine with anxiolytic and anticonvulsant properties.
Uniqueness: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific substitution pattern and the presence of both methyl groups at positions 2 and 4. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
90070-16-9 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC名 |
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C9H10N2S/c1-6-3-7(2)11-9-5-12-4-8(9)10-6/h4-5H,3H2,1-2H3 |
InChIキー |
LSQJPHAIZMBLTI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CSC=C2N=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


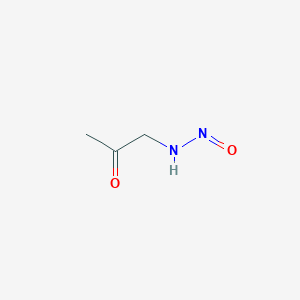
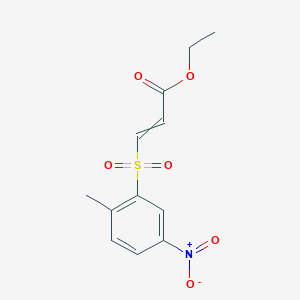

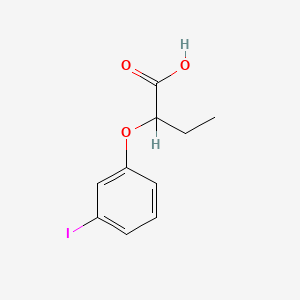
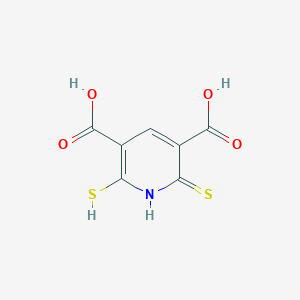
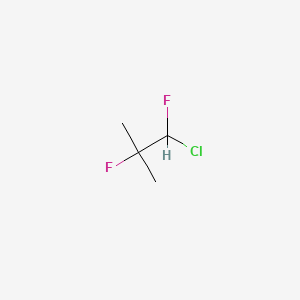
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
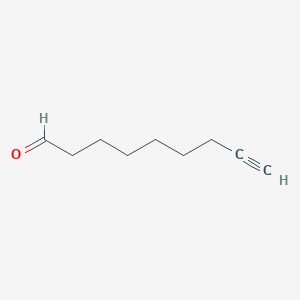
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
